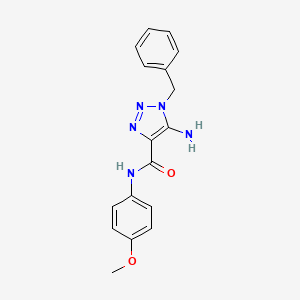![molecular formula C13H16ClN5O2 B5595896 6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)
6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H16ClN5O2 and its molecular weight is 309.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0992525 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of compounds that have been explored for their potential in synthesizing novel heterocyclic compounds. The chemical's structural complexity allows for the creation of various derivatives through reactions with different reagents, leading to compounds with potential biological activities. For example, the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine has been reported, highlighting the compound's role in developing antimicrobial agents (Prajapati, Vilapara, & Naliapara, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives, including those structurally related to this compound, has shown promising results. These compounds have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Anticancer Potential
The exploration of triazolo[1,5-a]pyrimidine derivatives for anticancer applications has also been undertaken. Some derivatives have shown weak antitumor activity in vitro, suggesting the potential for further modification and optimization to enhance their anticancer properties (Badawey, 1996).
Nanoencapsulation for Enhanced Activity
Recent advancements include the nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine derivatives to improve their anticancer activity against melanoma cell lines. This approach not only enhances the efficacy of the compounds but also reduces toxicity to normal cells, showcasing the potential of nanoformulation in drug delivery systems (Fandzloch et al., 2020).
Anti-inflammatory and Analgesic Applications
Derivatives of triazolo[1,5-a]pyrimidines have been evaluated for their anti-inflammatory and analgesic activities. The synthesis of novel quinazolinone derivatives related to triazolo[1,5-a]pyrimidines has demonstrated potential as anti-inflammatory and analgesic agents, opening up new avenues for therapeutic applications (Farag et al., 2012).
Wirkmechanismus
The mechanism of action of these compounds is primarily through the inhibition of CDK2, a protein kinase that is a target for cancer treatment . The compounds show significant inhibitory activity against CDK2/cyclin A2, with some compounds displaying potent dual activity against both the examined cell lines and CDK2 .
Zukünftige Richtungen
The future directions for these compounds could involve further optimization of their chemical structure to enhance their biological activity and selectivity for their target. Additionally, more detailed studies on their mechanism of action and safety profile would be needed to advance these compounds towards clinical use .
Eigenschaften
IUPAC Name |
2-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-8-12(14)9(2)19-13(15-8)16-10(17-19)7-11(20)18-3-5-21-6-4-18/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWVEPHBACBFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)CC(=O)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)
![[(4aS,7aR)-6,6-dioxo-1-[(E)-3-phenylprop-2-enyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(furan-2-yl)methanone](/img/structure/B5595832.png)
![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)
![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)
![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)


![[(Dimethylamino)sulfonyl]methylphenylamine](/img/structure/B5595905.png)
![2-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5595912.png)
